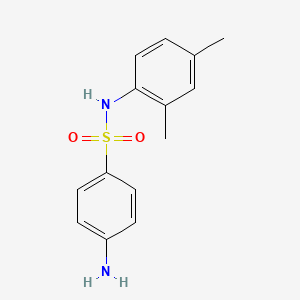

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

描述

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35 g/mol It is a sulfonamide derivative, which is a class of compounds known for their antibacterial properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and water, while catalysts such as acids or bases may be employed to enhance the reaction rate .

化学反应分析

Types of Reactions

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The amino group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

科学研究应用

Medicinal Chemistry

4-Amino-N-(2,4-dimethylphenyl)benzenesulfonamide is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may inhibit various enzymes, particularly carbonic anhydrases, which play a critical role in metabolic processes.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Properties : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle regulators. Its IC50 values in cancer cell lines are reported to be in the low micromolar range, underscoring its potential as a therapeutic agent.

Biochemical Research

This compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. It has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

Experiments involving human cancer cell lines showed that the compound exhibited cytotoxic effects through mechanisms such as increased lipophilicity and improved cellular uptake due to its structural features.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have elucidated the importance of substituents on the phenyl ring. The methyl groups at positions 2 and 4 are critical for maintaining biological activity; their removal or alteration significantly diminishes efficacy against microbial and cancerous cells.

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial & Anticancer | 5-10 |

| 4-Amino-N-(2-chlorophenyl)benzenesulfonamide | Reduced activity | >20 |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Moderate activity | 15-25 |

作用机制

The mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .

相似化合物的比较

Similar Compounds

4-aminobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.

2,4-dimethylphenylamine: A precursor used in the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Sulfanilamide: Another sulfonamide derivative with well-known antibacterial activity.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 4-aminobenzenesulfonamide and 2,4-dimethylphenylamine. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

生物活性

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is part of a larger class of sulfonamides known for their diverse pharmacological properties, including enzyme inhibition and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit the activity of certain enzymes, particularly carbonic anhydrases (CAs), which play critical roles in various physiological processes including pH regulation and ion transport. The sulfonamide group is essential for binding affinity and inhibitory activity against these enzymes .

Enzyme Inhibition

- Carbonic Anhydrases : Studies indicate that this compound exhibits significant binding affinity towards multiple isoforms of carbonic anhydrases (CA I, II, VI, VII), with some derivatives showing nanomolar affinities. This suggests a potential role in modulating physiological responses through enzyme inhibition .

- Antimicrobial Activity : The compound demonstrates antibacterial and antifungal properties by disrupting the synthesis of essential biomolecules in microorganisms, although the specific pathways remain under investigation.

Antibacterial Properties

Research has shown that this compound exhibits notable antibacterial effects against various strains of bacteria. The compound's mechanism likely involves the inhibition of bacterial growth through interference with metabolic pathways essential for survival.

Antifungal Properties

In addition to antibacterial activity, this sulfonamide derivative has been evaluated for its antifungal potential. Preliminary studies indicate effectiveness against certain fungal strains, further broadening its therapeutic applicability.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through targeted mechanisms. For instance, compounds structurally similar to this sulfonamide have shown promising results in inhibiting tumor growth in various animal models .

Case Studies and Research Findings

A selection of studies focusing on the biological activity of this compound is summarized below:

Pharmacokinetics and Toxicology

While the pharmacokinetic profile of this compound remains under investigation, preliminary assessments suggest favorable absorption and distribution characteristics typical of sulfonamide compounds. However, detailed studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via a two-step process:

Acyl Chloride Formation : React substituted benzoic acids (e.g., 2,4-dimethylbenzoic acid) with thionyl chloride (SOCl₂) to form substituted acyl chlorides.

Sulfonamide Coupling : React the acyl chloride with 4-aminobenzenesulfonamide in the presence of pyridine as a base and catalyst. Pyridine neutralizes HCl generated during the reaction, driving the reaction to completion. Structural confirmation is achieved via elemental analysis, NMR (chemical shifts and splitting patterns), and mass spectrometry .

Q. How is structural characterization performed for benzenesulfonamide derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments (e.g., singlet for aromatic protons in symmetric groups).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification.

- Elemental Analysis : Confirmation of C, H, N, S content.

- X-ray Crystallography (if crystalline) : For absolute configuration determination using programs like SHELXL .

Advanced Research Questions

Q. How can computational methods resolve contradictions in substituent effects on reaction yields?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to analyze steric and electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring).

- Kinetic Studies : Compare experimental yields with computed activation energies to identify rate-limiting steps. For example, bulky substituents may hinder nucleophilic attack during sulfonamide formation .

Q. What strategies optimize the compound’s antimicrobial activity through QSAR modeling?

- Methodological Answer :

Descriptor Selection : Compute electronic (e.g., HOMO/LUMO energies), steric (molar refractivity), and hydrophobic (logP) parameters.

Model Development : Use partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., MIC values against S. aureus).

Validation : Cross-validate via leave-one-out (LOO) or external test sets. For instance, electron-deficient sulfonamides may enhance binding to bacterial dihydropteroate synthase .

Q. How is the compound used in coordination chemistry for supramolecular applications?

- Methodological Answer :

- Ligand Design : Functionalize the sulfonamide group with acrylamide (via acryloyl chloride) to create a bidentate ligand.

- Polymer Complex Synthesis : React with Cu(II) salts under reflux. Characterize via:

- EPR Spectroscopy : Confirm geometry (e.g., square planar vs. octahedral).

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

- XRD : Confirm crystallinity and polymeric structure .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity of sulfonamide derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate MIC values using consistent protocols (e.g., CLSI guidelines) to minimize variability.

- Structural Verification : Ensure purity via HPLC and crystallography. Impurities (e.g., unreacted starting materials) may skew bioactivity data .

Q. Why do different substituents on the phenyl ring lead to inconsistent reaction yields?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using molecular modeling software) to visualize hindrance from 2,4-dimethyl groups.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .

Q. Methodological Tables

Table 1. Synthetic Conditions for Substituted Benzenesulfonamides

| Substituent on Phenyl Ring | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dimethyl | Pyridine | None | 78 | |

| 4-Nitro | DCM | DMAP | 65 | |

| 3-Trifluoromethyl | THF | TEA | 72 |

Table 2. Key Computational Parameters for QSAR Modeling

| Descriptor | Correlation Coefficient (R²) | Biological Target |

|---|---|---|

| logP | 0.85 | E. coli inhibition |

| HOMO Energy | 0.72 | C. albicans binding |

| Molar Refractivity | 0.68 | Enzymatic active site |

属性

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZHEGLRDAZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354965 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327069-28-3 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。